4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-13-4-14(21-9-13)15(19)18-6-10-3-12(7-17-5-10)11-1-2-20-8-11/h1-5,7-9H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRWGCBYNJZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reactions: The furan and pyridine moieties can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene and pyridine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways, which can be attributed to the compound's ability to interact with specific molecular targets within cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a therapeutic avenue for targeted cancer therapies .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Material Science
The unique structural features of This compound make it suitable for use in advanced materials. Its ability to form stable complexes with metal ions opens avenues for its application in catalysis and as a building block for functional materials in electronics and photonics .
Case Study 1: Anticancer Research
A recent study focused on the synthesis and biological evaluation of thiophene-based compounds, including derivatives of This compound . The results indicated that these compounds exhibited IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, demonstrating their potential as new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial activity of related compounds against resistant bacterial strains. The findings showed that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (): This analog shares a brominated thiophene-carboxamide core but differs in the pyridine substituent (4-methylpyridin-2-yl vs. furan-substituted pyridinylmethyl). Its synthesis involves TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine, followed by Suzuki-Miyaura cross-coupling with aryl boronic acids (yields: 35–84%) .
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides () :
These compounds replace the pyridine ring with pyrazine. The synthesis employs Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl boronic acids, using Pd catalysts. The furan group in the target compound may require alternative coupling strategies for introduction .
Brominated Thiophene Derivatives with Heterocyclic Substituents
- 4-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamides () :
These analogs feature a thiazole ring instead of pyridine. For example, 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) demonstrates cytotoxic and cytostatic effects, suggesting bromine’s role in enhancing bioactivity. The thiazole moiety is introduced via substitution reactions, differing from the target compound’s pyridine-furan system . - Dihydropyridine Carboxamides (): Compounds like AZ257 incorporate a dihydropyridine core with bromophenyl and furyl substituents.
Biological Activity
The compound 4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several steps, including bromination, coupling reactions to introduce the furan and pyridine rings, and subsequent formation of the carboxamide group. Common reagents used in the synthesis include palladium catalysts and various solvents such as tetrahydrofuran (THF) under controlled conditions.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyridine and thiophene moieties have shown significant activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µM |
| This compound | S. aureus | 75 µM |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as a therapeutic agent.
Anticancer Activity
In addition to its antimicrobial properties, compounds with similar structures have been evaluated for anticancer activity. Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Cell Cycle Progression : Compounds may interfere with specific phases of the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The presence of functional groups such as bromine and furan can enhance apoptotic signaling pathways.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in bacterial metabolism or cancer cell survival.
- Receptor Modulation : It could bind to receptors on cell surfaces, altering cellular responses.
Case Studies
Several case studies have highlighted the potential applications of thiophene-based compounds in drug development:
- Study on Antimicrobial Activity : A recent study evaluated various thiophene derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics like ciprofloxacin.
- Anticancer Research : Another study focused on the effects of thiophene-containing compounds on human cancer cell lines. Results showed a marked decrease in cell viability at concentrations similar to those effective against bacteria.
Q & A
Q. What are the common synthetic routes for 4-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of thiophene derivatives using reagents like N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position of the thiophene ring .
- Step 2 : Functionalization of the pyridine ring via Suzuki coupling to attach the furan-3-yl group at the 5-position of pyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) are critical .
- Step 3 : Formation of the amide bond between the thiophene-2-carboxylic acid derivative and the pyridine-methylamine intermediate. Carbodiimide coupling agents (e.g., EDCI) with DMAP as a catalyst are commonly used . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination and amide bond formation. For example, the thiophene proton adjacent to the bromo group shows a downfield shift (~7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 422.98) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., dihedral angles between thiophene and pyridine rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Control : Bromination reactions require strict temperature control (0–5°C) to avoid polybromination .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency, while non-polar solvents (e.g., toluene) reduce side reactions in amide formation .
- Catalyst Loading : Pd catalyst concentrations ≤1 mol% minimize metal contamination while maintaining coupling efficiency .
- Statistical Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) can identify critical parameters (e.g., pH, stoichiometry) .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Simulates binding affinity to enzymes (e.g., kinases) or receptors. Software like AutoDock Vina evaluates interactions with active sites, leveraging the compound’s bromine and amide groups as key pharmacophores .
- QSAR Modeling : Correlates structural features (e.g., Hammett σ values for bromine) with activity trends observed in similar thiophene-carboxamides .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å over 100 ns simulations) .
Q. How can in vitro assays evaluate the compound’s biological efficacy?
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromothiophene moiety may disrupt bacterial membrane integrity .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. The furan-pyridine component could intercalate DNA or inhibit topoisomerases .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify % inhibition at 10 µM, with follow-up Ki determinations .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : reports yields >60% for Suzuki coupling, while notes 58.92% yield for similar steps. Variability may stem from solvent purity or catalyst batch differences.
- Biological Activity : While hypothesizes antimicrobial activity, no empirical data for the exact compound exists. Cross-validation with analogs (e.g., 5-bromo-thiophene derivatives) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
